molecular formula C7H6BrNO3 B1586144 Methyl 5-bromo-6-hydroxynicotinate CAS No. 381247-99-0

Methyl 5-bromo-6-hydroxynicotinate

Cat. No.: B1586144
CAS No.: 381247-99-0
M. Wt: 232.03 g/mol
InChI Key: KKMVACLRBBJYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-6-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl nicotinate followed by hydroxylation. The reaction typically uses bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-6-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-hydroxynicotinate is unique due to its specific substitution pattern on the nicotinic acid scaffold. The presence of both bromine and hydroxyl groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVACLRBBJYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377399
Record name Methyl 5-bromo-6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381247-99-0
Record name Methyl 5-bromo-6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-6-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-6-hydroxynicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-6-hydroxynicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-6-hydroxynicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-6-hydroxynicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-6-hydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.